molecular formula C13H16INO3 B3119145 Hexanoic acid, 6-[(4-iodobenzoyl)amino]- CAS No. 247140-55-2

Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Cat. No. B3119145
CAS RN: 247140-55-2
M. Wt: 361.17 g/mol
InChI Key: KMGUYKHNXAQQKM-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is a compound with the CAS Number: 247140-51-8 . It has a molecular weight of 361.18 . The IUPAC name for this compound is 6-[(3-iodobenzoyl)amino]hexanoic acid .


Molecular Structure Analysis

The InChI code for Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is 1S/C13H16INO3/c14-11-6-4-5-10 (9-11)13 (18)15-8-3-1-2-7-12 (16)17/h4-6,9H,1-3,7-8H2, (H,15,18) (H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- has a molecular weight of 361.18 . It is stored at a temperature between 28 C .

Scientific Research Applications

Biocatalyst Inhibition and Microbial Resistance

Hexanoic acid, as a straight-chain carboxylic acid, demonstrates significant effects on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae. Its impact includes damaging cell membranes and lowering internal pH, which can inhibit microbial growth. This inhibition is crucial for developing strategies to enhance microbial resistance against carboxylic acids in industrial bioprocessing applications, aiming for higher yield and titer in fermentative production of chemicals (Jarboe, Royce, & Liu, 2013).

Priming Plant Resistance

Hexanoic acid has been identified as a potent natural priming agent for inducing resistance in plants against a wide range of pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests a critical mechanism for limiting infection, particularly against necrotrophs. This positions hexanoic acid as a valuable tool for exploring plant defense mechanisms and developing sustainable agricultural practices (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).

Impact on Copper Corrosion

Research on low molecular weight carboxylic acids, including hexanoic acid, shows their presence in various environmental matrices and their contribution to metal corrosion, notably copper. These acids, found in rain, snow, and industrial emissions, underscore the need for understanding their role in the corrosion processes, which is essential for protecting infrastructure and cultural heritage (Bastidas & La Iglesia, 2007).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved to fresh air and medical attention should be sought if symptoms persist . In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . The compound should not be released into the environment .

properties

IUPAC Name

6-[(4-iodobenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUYKHNXAQQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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